Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is a complex organic compound that plays a significant role in various chemical and biological processes. This compound is known for its unique structure, which includes a benzyloxycarbonyl group and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects amino acids from unwanted reactions during peptide synthesis. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions, facilitating the formation of stable intermediates and final products .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl protecting group used in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: Similar in structure and used for protecting lysine residues in peptide synthesis.
Uniqueness
Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a dicyclohexylammonium moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C25H36N2O5 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
InChI Key |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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